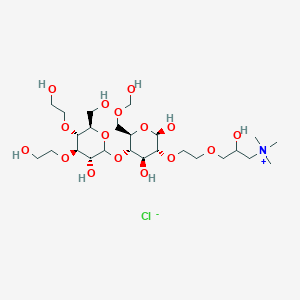
O-Desetheyl Candesartan Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desethyl Candesartan Methyl Ester (OCME) is a newly developed drug that has shown promise in the treatment of cardiovascular diseases. It is an ester of candesartan, a member of the angiotensin II receptor antagonists (ARAs) family. OCME is a prodrug, which means it is not active until it is metabolized in the body. The purpose of
Mécanisme D'action
O-Desetheyl Candesartan Methyl Ester works by blocking the action of angiotensin II, a hormone that is responsible for constricting blood vessels. By blocking the action of angiotensin II, O-Desetheyl Candesartan Methyl Ester helps to relax the blood vessels, which in turn helps to reduce blood pressure. This mechanism of action is similar to that of other ARAs, such as losartan and valsartan.
Biochemical and Physiological Effects
The biochemical and physiological effects of O-Desetheyl Candesartan Methyl Ester have been studied extensively. It has been found to reduce levels of angiotensin II, as well as other hormones and enzymes involved in the RAAS. It has also been shown to reduce levels of cholesterol and triglycerides, as well as increase levels of HDL (“good”) cholesterol. In addition, O-Desetheyl Candesartan Methyl Ester has been found to reduce inflammation, which helps to reduce the risk of cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
The use of O-Desetheyl Candesartan Methyl Ester in laboratory experiments has several advantages. It is easy to synthesize, and can be obtained from commercial sources at a relatively low cost. In addition, it is stable in a variety of conditions, making it suitable for use in long-term experiments. However, there are some limitations to the use of O-Desetheyl Candesartan Methyl Ester in laboratory experiments. It is not water-soluble, which can make it difficult to use in some experiments. In addition, it is not approved for use in humans, so experiments involving O-Desetheyl Candesartan Methyl Ester must be conducted in animal models.
Orientations Futures
There are several potential future directions for O-Desetheyl Candesartan Methyl Ester research. One area of research is the development of O-Desetheyl Candesartan Methyl Ester-based drugs that can be used to treat specific cardiovascular diseases. In addition, further research is needed to determine the long-term effects of O-Desetheyl Candesartan Methyl Ester on the cardiovascular system. Finally, research is needed to determine the optimal dosing regimen for O-Desetheyl Candesartan Methyl Ester in humans.
Méthodes De Synthèse
O-Desetheyl Candesartan Methyl Ester is synthesized through a series of reactions, beginning with the reaction of candesartan and methyl bromide. This reaction produces the intermediate product, O-desethyl candesartan, which is then reacted with sodium methoxide to form O-Desetheyl Candesartan Methyl Ester. The synthesis of O-Desetheyl Candesartan Methyl Ester has been found to be efficient and cost-effective, with yields of up to 99%.
Applications De Recherche Scientifique
O-Desetheyl Candesartan Methyl Ester has been studied extensively in laboratory settings, with research focusing on its potential use in the treatment of cardiovascular diseases. It has been found to be effective in inhibiting the renin-angiotensin-aldosterone system (RAAS), which is responsible for regulating blood pressure, and has been shown to reduce the risk of stroke, heart attack, and other cardiovascular events. In addition, O-Desetheyl Candesartan Methyl Ester has been found to be effective in treating heart failure and hypertension.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Desetheyl Candesartan Methyl Ester involves the conversion of Candesartan Cilexetil to O-Desetheyl Candesartan, followed by methylation to obtain the final product.", "Starting Materials": [ "Candesartan Cilexetil", "Methylating agent" ], "Reaction": [ "Hydrolysis of Candesartan Cilexetil to obtain Candesartan", "Reduction of Candesartan to O-Desetheyl Candesartan", "Methylation of O-Desetheyl Candesartan to obtain O-Desetheyl Candesartan Methyl Ester" ] } | |
Numéro CAS |
1203674-06-9 |
Nom du produit |
O-Desetheyl Candesartan Methyl Ester |
Formule moléculaire |
C₂₃H₁₈N₆O₃ |
Poids moléculaire |
426.43 |
Synonymes |
2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)